NH2-PEG8-acid, CAS 756526-04-2, is a high-purity, monodisperse heterobifunctional linker featuring a terminal primary amine and a carboxylic acid, separated by a discrete eight-unit polyethylene glycol (PEG) chain.[1][2] This defined structure provides a precise spacer length, which is critical in advanced applications such as antibody-drug conjugates (ADCs), PROTACs, and nanoparticle surface functionalization.[3][4][5][6] Unlike polydisperse PEG mixtures, its exact molecular weight ensures high reproducibility in synthesis, leading to homogenous final products with consistent pharmacokinetic and physicochemical properties.[7][8]
Substituting monodisperse NH2-PEG8-acid with cheaper, polydisperse PEG alternatives introduces significant product heterogeneity, complicating purification and yielding conjugates with inconsistent drug-to-antibody ratios (DARs) and variable pharmacokinetic profiles.[7][8] Using a non-PEG aliphatic linker of similar length, such as an aminocarboxylic acid, drastically reduces aqueous solubility, increasing the risk of aggregation for hydrophobic drug conjugates.[9] Furthermore, altering the defined PEG8 length to shorter (e.g., PEG4) or longer (e.g., PEG12) chains can negatively impact the final molecule's performance by introducing steric hindrance that reduces binding affinity or by creating suboptimal spacing that prevents effective engagement with the biological target.[10]
Unlike polydisperse PEGs which are heterogeneous mixtures of different chain lengths, NH2-PEG8-acid is a single, pure compound with a Polydispersity Index (PDI) of 1.0.[11] This structural homogeneity is critical for manufacturing consistency. Mass spectrometry analysis of conjugates derived from monodisperse PEGs shows a single major peak corresponding to the exact molecular weight, whereas polydisperse PEGs result in a broad distribution of peaks, complicating characterization and regulatory approval.
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | 1.0 (structurally defined) |
| Comparator Or Baseline | Polydisperse PEG Linkers: >1.0 (heterogeneous mixture) |
| Quantified Difference | Defined molecular structure vs. a distribution of molecular weights |
| Conditions | General characterization of PEG linkers for bioconjugate manufacturing. |
Using a monodisperse linker is critical for achieving a homogeneous final product, simplifying purification, ensuring batch-to-batch reproducibility, and streamlining regulatory submissions.
In a systematic study on antibody-drug conjugates (ADCs) in rats, increasing the linear PEG linker length from PEG2 to PEG8 progressively decreased the ADC clearance rate.[11] The clearance rate for an ADC with a PEG8 linker was approximately 1.5 mL/day/kg, marking a plateau in performance where longer linkers like PEG12 and PEG24 offered minimal additional improvement. This demonstrates that the PEG8 length provides an optimal balance for improving circulation time without adding unnecessary length that could impede target binding.
| Evidence Dimension | ADC Clearance Rate (mL/day/kg) |
| Target Compound Data | ~1.5 (for PEG8 linker) |
| Comparator Or Baseline | PEG2 Linker: ~2.5; PEG4 Linker: ~2.0; PEG12 Linker: ~1.5 |
| Quantified Difference | Up to 40% reduction in clearance compared to shorter PEG2 linkers, reaching an optimal plateau. |
| Conditions | Clearance of a non-binding IgG-based ADC with a drug-to-antibody ratio (DAR) of 8 in Sprague-Dawley rats. |
Selecting the PEG8 length provides a near-maximal increase in circulation half-life, enhancing tumor accumulation and therapeutic potential without the potential drawbacks of longer, more sterically hindering chains.
Functionalizing nanoparticle surfaces with PEG is a standard method to reduce non-specific protein binding and subsequent cellular uptake.[11][12] In a study comparing bare and PEGylated polymer-coated nanoparticles, PEGylation reduced the thickness of the adsorbed human serum albumin (HSA) layer by 50%, from ~3 nm on bare nanoparticles to ~1.5 nm on PEGylated surfaces.[11] This 'stealth' effect is crucial for in-vivo applications and diagnostic assays.
| Evidence Dimension | Adsorbed HSA Layer Thickness |
| Target Compound Data | ~1.5 nm (for PEGylated nanoparticles) |
| Comparator Or Baseline | Bare (non-PEGylated) Nanoparticles: ~3.0 nm |
| Quantified Difference | 50% reduction in non-specific protein adsorption |
| Conditions | Fluorescence correlation spectroscopy measurement of human serum albumin (HSA) adsorption onto polymer-coated nanoparticles. |
For nanoparticle-based diagnostics or therapeutics, using a PEG8 linker to create a hydrophilic surface layer minimizes biofouling, reduces clearance by the immune system, and improves targeting specificity.
The defined PEG8 length is ideal for conjugating hydrophobic payloads to antibodies. It enhances solubility and provides the optimal increase in hydrodynamic radius to prolong circulation half-life, as evidenced by clearance rate data.[11][12] The monodisperse nature of the linker ensures the production of homogeneous ADCs with a consistent DAR, which is a critical quality attribute for therapeutic development.[13]
In PROTAC design, the linker length is critical for enabling the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The PEG8 linker provides a flexible, hydrophilic spacer of a known length (~29 Å), allowing for systematic optimization of degrader efficacy.[14] Its discrete nature ensures that structure-activity relationship (SAR) studies are based on a defined chemical entity, not a mixture.
When developing diagnostic nanoparticles or coating biosensor surfaces for use in complex biological fluids like plasma, NH2-PEG8-acid is the right choice. Its ability to form a dense, hydrophilic layer significantly reduces non-specific protein adsorption.[15] This 'stealth' property minimizes background noise in assays and prevents rapid clearance of nanoparticles in vivo, leading to more sensitive and reliable performance.